HDAC6 Selectivity: NR160 vs. Tubastatin A — Isoform Profiling Comparison
NR160 inhibits HDAC6 with an IC50 of 30 nM while maintaining IC50 values >2 μM against HDAC1/2/3/4/8, resulting in selectivity indices (SI) ranging from 75 to 1,847 over class I HDAC isoforms [1]. In contrast, Tubastatin A, a widely used HDAC6 probe, exhibits a 15 nM HDAC6 IC50 but shows substantial HDAC8 inhibition (IC50 0.9 μM) and high affinity for HDAC10 (pKdapp 7.5 vs. 5.0 for HDAC6) [2].
| Evidence Dimension | HDAC isoform selectivity profile |
|---|---|
| Target Compound Data | NR160: HDAC6 IC50 = 30 nM; HDAC1 IC50 = 5.18 μM; HDAC2 IC50 = 2.26 μM; HDAC3 IC50 = 8.48 μM; HDAC4 IC50 = 55.4 μM; HDAC8 IC50 = 14.7 μM |
| Comparator Or Baseline | Tubastatin A: HDAC6 IC50 = 15 nM; HDAC8 IC50 = 0.9 μM; HDAC10 pKdapp = 7.5 (vs. 5.0 for HDAC6) |
| Quantified Difference | NR160 exhibits lower potency at HDAC8 (IC50 14.7 μM vs. 0.9 μM) and lacks the HDAC10 off-target liability identified for Tubastatin A. |
| Conditions | Recombinant enzyme inhibition assays; HDAC profiling panels as reported in J. Med. Chem. 2020 (NR160) and Nat. Chem. Biol. 2022 (Tubastatin A). |
Why This Matters
The absence of HDAC8 and HDAC10 off-target activity in NR160 reduces confounding variables in mechanistic studies, making it a cleaner tool for probing HDAC6-specific biology.
- [1] Reßing N, Sönnichsen M, Osko JD, et al. Multicomponent Synthesis, Binding Mode, and Structure-Activity Relationship of Selective Histone Deacetylase 6 (HDAC6) Inhibitors with Bifurcated Capping Groups. J Med Chem. 2020;63(18):10339-10351. doi:10.1021/acs.jmedchem.9b01888 View Source
- [2] Lechner S, et al. Target deconvolution of HDAC6 inhibitors reveals MBLAC2 as a common off-target. Nat Chem Biol. 2022;18(8):812-820. doi:10.1038/s41589-022-01015-5 View Source
